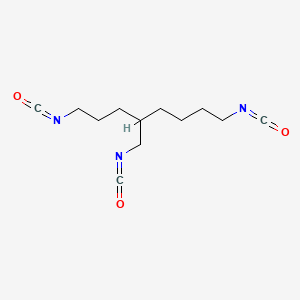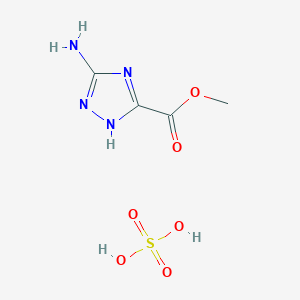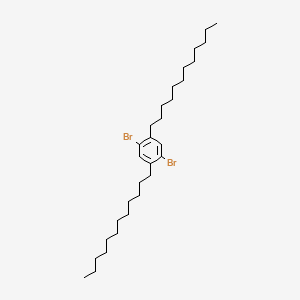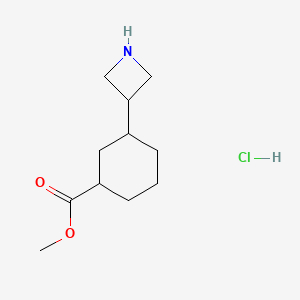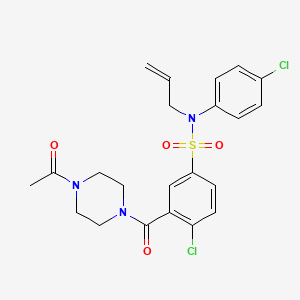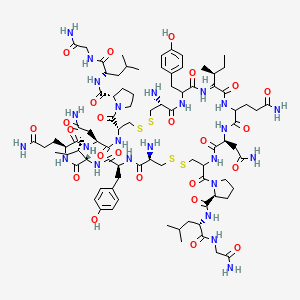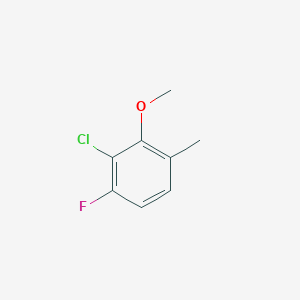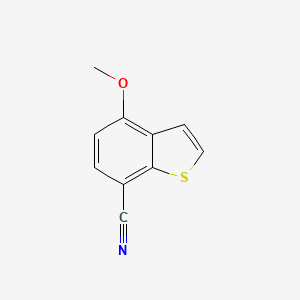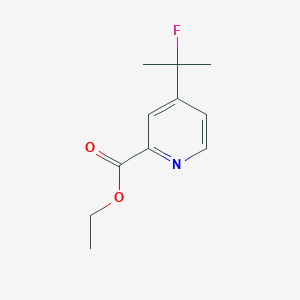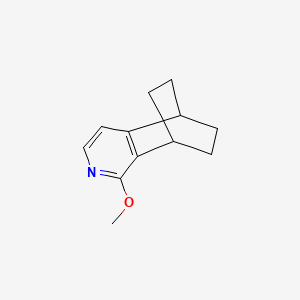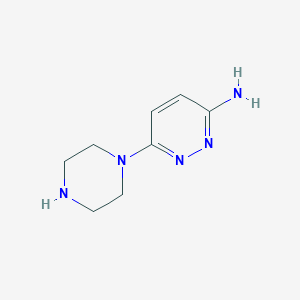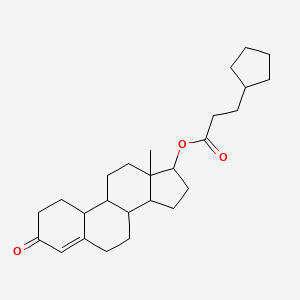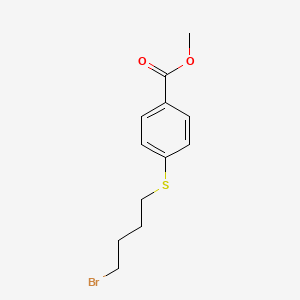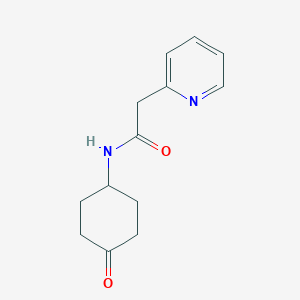
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide is an organic compound with the molecular formula C13H16N2O2 It is characterized by a cyclohexanone ring attached to an acetamide group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide typically involves the reaction of 4-oxocyclohexanone with 2-pyridin-2-ylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the cyclohexanone ring.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-2-(4-oxocyclohexyl)glycine: Similar structure but with a benzoyl group instead of a pyridine ring.
4-acetamidocyclohexanone: Lacks the pyridine ring, making it less complex.
1,3,5-triazine derivatives: Different core structure but similar applications in material science and medicinal chemistry
Uniqueness
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide is unique due to the presence of both a cyclohexanone and a pyridine ring, which confer specific chemical properties and potential biological activities. Its dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H16N2O2/c16-12-6-4-10(5-7-12)15-13(17)9-11-3-1-2-8-14-11/h1-3,8,10H,4-7,9H2,(H,15,17) |
InChI Key |
QPKHUMMALICDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


